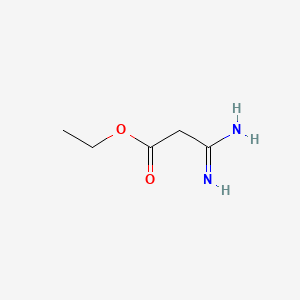

Carbamimidoyl-acetic acid ethyl ester

Vue d'ensemble

Description

Carbamimidoyl-acetic acid ethyl ester is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Carbamimidoyl-acetic acid ethyl ester, also known as (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride, is a compound with notable biological activity. Its molecular formula is CHNO, and it has a molecular weight of approximately 130.15 g/mol. This compound is being investigated for its potential applications in pharmacology, particularly in the context of anti-inflammatory and analgesic properties.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in pain signaling. The compound's unique structure allows it to act as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds, which is crucial in peptide synthesis and protein crosslinking to nucleic acids .

Inflammatory Response

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce nitric oxide (NO) production in LPS-stimulated microglial cells, indicating its potential to modulate inflammatory responses .

Antiviral Activity

This compound has also been explored for its antiviral properties. It is involved in the synthesis of glycyrrhizic acid amino-acid conjugates, which have demonstrated pronounced antiviral activity against various viruses.

Case Studies and Research Findings

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of glycyrrhizic acid conjugates using this compound, yielding products with confirmed structures via high-resolution NMR spectroscopy. The conjugates exhibited significant antiviral activity, suggesting that this compound could serve as a lead in drug development targeting viral infections.

Another study assessed the compound's efficacy in inhibiting NO production in RAW 264.7 cells, with results indicating an IC value of 30.6 µM compared to indomethacin (IC 13.2 µM) and aminoguanidine (IC 24.2 µM) . These findings underscore its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxycarbamide | CHNO | Known for its antitumor activity; lacks acetic acid moiety. |

| N-Hydroxyurea | CHNO | Exhibits similar biological activities but differs structurally. |

| Ethyl carbamimidate | CHNO | Simpler structure lacking hydroxy group; retains reactivity characteristics. |

The structural uniqueness of this compound provides distinct biological properties compared to these similar compounds.

Synthesis Methods

This compound can be synthesized through various methods involving the activation of carboxylic acids followed by condensation with free amino acids . The synthesis typically utilizes potassium carbonate and ammonium chloride in ethanol under controlled conditions.

Synthesis Route Example

- Reactants : Ethyl 3-ethoxy-3-iminopropionate hydrochloride.

- Conditions : Reflux at 22°C for 24 hours.

- Yield : Approximately 55-60% based on reaction conditions.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that carbamimidoyl-acetic acid ethyl ester exhibits significant antimicrobial activity . Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent against infectious diseases. The specific mechanisms of action remain to be fully elucidated, but the compound's structural features, including amine groups capable of hydrogen bonding, may play a crucial role in its efficacy.

Anticancer Potential

This compound has been identified as an inhibitor of the B-Raf protein, an oncogene implicated in several cancers. Targeting B-Raf mutations is a promising strategy in cancer therapy, and preliminary studies suggest that this compound may offer a novel approach to cancer treatment by interfering with cell proliferation pathways.

Chemical Properties and Reactions

The presence of functional groups in this compound allows it to participate in various chemical reactions. Its amine groups can act as nucleophiles, making it suitable for synthesis involving nucleophilic substitutions. Additionally, the ester linkage is susceptible to hydrolysis, which can facilitate reactions leading to the formation of other valuable compounds.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against several pathogenic strains. Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics. This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study: Cancer Cell Proliferation Inhibition

In vitro studies evaluating the effect of this compound on cancer cell lines revealed a marked reduction in cell viability associated with B-Raf inhibition. The compound demonstrated dose-dependent effects, emphasizing its potential utility in targeted cancer therapies.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Antimicrobial Agents | Inhibition of bacterial and fungal growth | Potential mechanism involves interaction with cell membranes or metabolic pathways |

| Cancer Therapy | B-Raf inhibition | Targets oncogenic pathways, reducing cell proliferation |

| Synthetic Chemistry | Reactivity as a nucleophile | Participates in nucleophilic substitutions; hydrolysis potential |

Propriétés

IUPAC Name |

ethyl 3-amino-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDKTLKBDJXJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404736 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-10-5 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.